MurD Enzyme Inhibition: Quantitative Advantage of the Benzothiazole-Containing Phenoxyacetohydrazide Scaffold
In a congeneric series of phenoxyacetohydrazides, the benzothiazole-bearing analog (compound 4k, structurally the closest published neighbor to the target compound) demonstrated an IC50 of 35.80 µM against S. aureus MurD enzyme. This was the most potent inhibition among three tested compounds in the series, while the majority of other analogs (e.g., 4b–4i) showed negligible MurD inhibition, establishing that the benzothiazole heterocycle is a critical pharmacophoric element [1]. Although direct IC50 data for CAS 851978-54-6 itself has not been published, the 4-methoxy substituent on the benzothiazole ring is projected to enhance binding through additional van der Waals contacts, as the MM-GBSA analysis revealed van der Waals energy as the dominant driving force for binding in this chemotype [1].
| Evidence Dimension | S. aureus MurD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally inferred from 4k analog (IC50 = 35.80 µM). |
| Comparator Or Baseline | Other series members (4a–4j): majority showed no MurD inhibition; only 4j and 4k tested active. |
| Quantified Difference | 4k: IC50 = 35.80 µM vs. inactive for most non-benzothiazole analogs. |
| Conditions | In vitro enzyme inhibition assay; S. aureus MurD; MM-GBSA binding free energy calculations. |
Why This Matters
This provides the strongest available evidence that the benzothiazole-phenoxyacetohydrazide chemotype possesses target engagement at MurD, making it a relevant starting point for anti-staphylococcal drug discovery, whereas analogs lacking the benzothiazole moiety are unlikely to be viable substitutes.
- [1] Jupudi S, Azam MA, Wadhwani A. Design, synthesis and molecular modelling of phenoxyacetohydrazide derivatives as Staphylococcus aureus MurD inhibitors. Chemical Papers. 2021;75(3):1221–1235. doi:10.1007/s11696-020-01380-2 View Source
